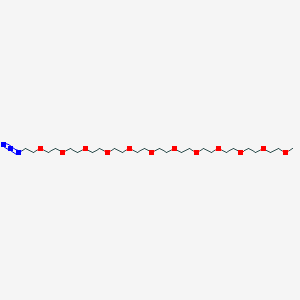

m-PEG12-azide

Vue d'ensemble

Description

M-PEG12-azide is a PEG-based PROTAC linker . It is a click chemistry reagent, containing an Azide group . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .

Synthesis Analysis

The synthesis of this compound involves the use of a convenient, mild click reaction . This method facilitates straightforward NMR-based quantitative end-group analysis . It is compatible with many examples of bifunctional azido PEGs with molecular weights ranging from 2 to 18 kDa bearing a variety of functional groups .Molecular Structure Analysis

The molecular formula of this compound is C25H51N3O12 . It has a molecular weight of 585.7 g/mol . The IUPAC name is 1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane .Chemical Reactions Analysis

This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

This compound has a molecular weight of 585.7 g/mol . It has a topological polar surface area of 125 Ų . It has a rotatable bond count of 36 . The exact mass is 585.34727407 g/mol .Applications De Recherche Scientifique

Systèmes de délivrance de médicaments

m-PEG12-azide peut être utilisé dans le développement de systèmes de délivrance de médicaments. L'espaceur PEG hydrophile augmente la solubilité dans les milieux aqueux {svg_1} {svg_2}, ce qui peut améliorer la délivrance de médicaments hydrophobes.

Bioconjugaison

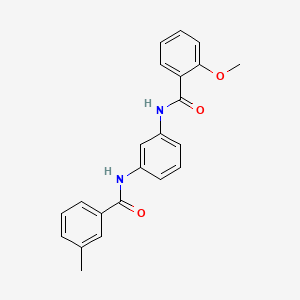

Le groupe azide dans this compound peut réagir avec l'alcyne, le BCN, le DBCO via la chimie Click {svg_3}. Cette propriété la rend utile en bioconjugaison, un processus qui relie deux molécules ou plus.

Synthèse des PROTACs

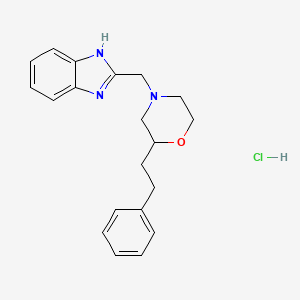

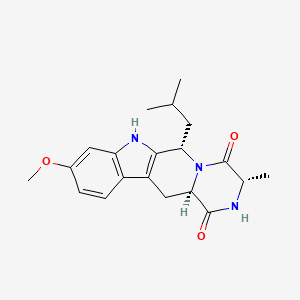

this compound est un lieur PROTAC à base de PEG {svg_4}. Les PROTAC (Protéolyse Targeting Chimeras) sont une classe de médicaments qui induisent la dégradation de protéines spécifiques. This compound peut être utilisé pour connecter les deux groupes fonctionnels dans une molécule PROTAC.

Mécanisme D'action

Target of Action

The primary target of m-PEG12-azide is any molecule containing Alkyne groups . This compound is a click chemistry reagent, which means it can react with these Alkyne groups through a copper-catalyzed azide-alkyne cycloaddition reaction . This reaction can also occur with molecules containing DBCO or BCN groups .

Mode of Action

this compound operates by undergoing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with molecules containing Alkyne groups . This reaction forms a stable triazole ring, effectively linking the this compound to the target molecule . This process is part of a larger field of chemistry known as “click chemistry”, which focuses on reactions that are high yielding, wide in scope, and easy to perform .

Biochemical Pathways

this compound is primarily used in the synthesis of PROTACs . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of that protein . The this compound serves as a linker in this process, connecting the E3 ligase ligand to the target protein ligand .

Pharmacokinetics

It is known that the compound is soluble in water, dmso, dcm, and dmf , which suggests it could have good bioavailability

Result of Action

The primary result of this compound’s action is the creation of a PROTAC that can selectively degrade a target protein . This has significant implications in the field of drug development, as it allows for the targeted removal of disease-causing proteins .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction requires the presence of copper, and the reaction rate can be affected by the concentration of copper . Additionally, the solubility of this compound in various solvents suggests that the compound’s action may be influenced by the polarity of its environment

Orientations Futures

M-PEG12-azide is widely used in Click Chemistry due to its mild reaction conditions, fast speed, and biocompatibility . The Azide group enables click chemistry with an alkyne to yield a stable triazole linkage . This property is especially useful where other conjugating functionalities have to be used due to their limited stability or when careful control of variables, such as pH, are needed to ensure high yielding reactions .

Analyse Biochimique

Cellular Effects

The effects of m-PEG12-azide on various types of cells and cellular processes are largely dependent on the specific PROTACs that it helps to form. As a component of PROTACs, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its role as a linker in PROTACs. It enables the binding of two different ligands, one for an E3 ubiquitin ligase and the other for the target protein. This allows the PROTAC to selectively degrade target proteins .

Temporal Effects in Laboratory Settings

The effects of this compound, as part of a PROTAC, can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. These effects are largely dependent on the specific PROTAC that this compound is a part of and the target protein that the PROTAC is designed to degrade .

Metabolic Pathways

This compound is involved in the metabolic pathways of the PROTACs it helps to form. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are determined by the properties of the PROTACs it forms. This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is dependent on the specific PROTAC that it is a part of. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H51N3O12/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-27-28-26/h2-25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVJBKLBTILMNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H51N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methylphenyl)sulfonylamino]-n-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B609155.png)

![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide](/img/structure/B609161.png)

![N-[3-oxo-3-[[(1R)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]propyl]-4-(trifluoromethoxy)-benzamide](/img/structure/B609164.png)

![N-(2-(4-oxo-1-(pyridine-3-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)2-naphthamide](/img/structure/B609165.png)

![(E)-3-(4-bromophenyl)-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B609169.png)

![{(1R,2S,4R)-4-[(5-{[1-(3-Bromobenzyl)-1H-pyrazol-3-yl]carbonyl}pyrimidin-4-yl)amino]-2-hydroxycyclopentyl}methyl sulfamate](/img/structure/B609176.png)